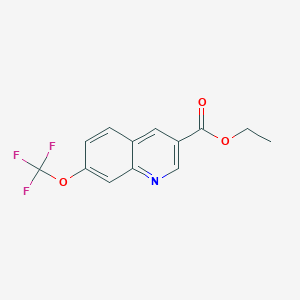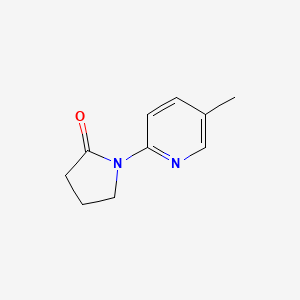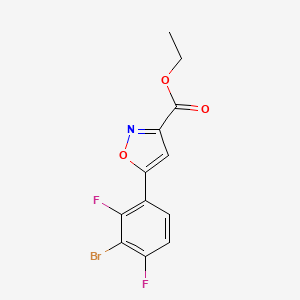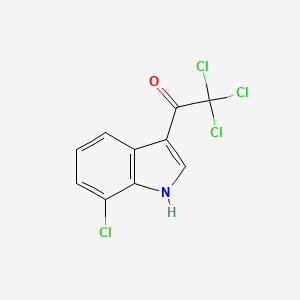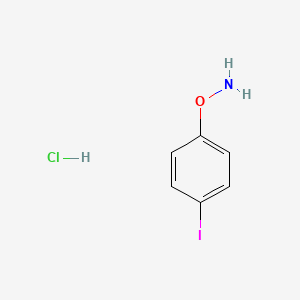
O-(4-Iodophenyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Iodophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H7INO.HCl . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-iodophenyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Iodophenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-iodoaniline with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: O-(4-Iodophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(4-Iodophenyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds. It is also used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving nitrogen-containing compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of O-(4-Iodophenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound’s molecular targets include various nucleophiles, such as amines, thiols, and alkoxides, which react with the electrophilic nitrogen atom in the hydroxylamine group.
Comparison with Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 4-iodophenyl group.
O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Contains a nitro group instead of an iodine atom.
Hydroxylamine-O-sulfonic Acid: Another hydroxylamine derivative with a sulfonic acid group.
Uniqueness: O-(4-Iodophenyl)hydroxylamine Hydrochloride is unique due to the presence of the iodine atom in the 4-iodophenyl group. This iodine atom can participate in various substitution reactions, making the compound highly versatile in organic synthesis. Additionally, the compound’s ability to act as an electrophilic aminating agent sets it apart from other hydroxylamine derivatives.
Properties
Molecular Formula |
C6H7ClINO |
|---|---|
Molecular Weight |
271.48 g/mol |
IUPAC Name |
O-(4-iodophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6INO.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,8H2;1H |
InChI Key |
VVPZAABAMBQTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1ON)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)
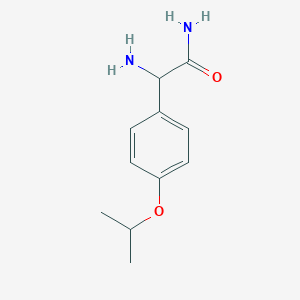
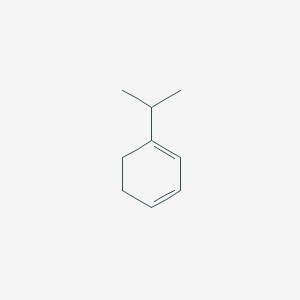
![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)
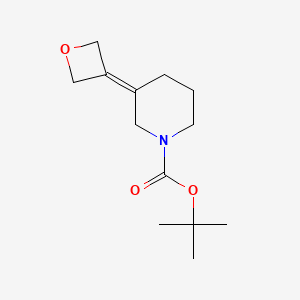
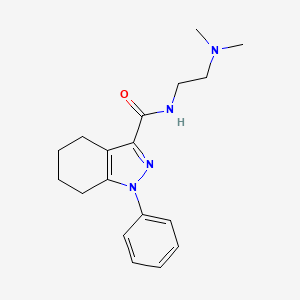

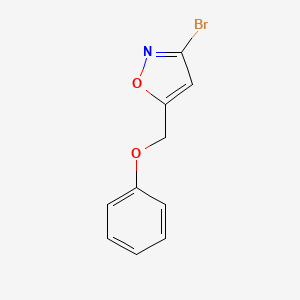
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)
